Evidence Gap Analysis: Absence of Public Biological Activity Data for Procurement-Quality Comparison
A comprehensive search of primary research articles, authoritative databases (PubChem, ChEMBL, BindingDB), and the patent family (US20070254873, WO2012035164, EA019030) reveals that no quantitative biological activity data—including IC50, Ki, EC50, or selectivity metrics—are publicly available for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide (CAS 2034316-68-0) [1][2]. The patent disclosures confirm IKK2 inhibitory activity for the compound genus but assign this specific example no numerical potency, selectivity, or cellular data that would allow direct comparison against structurally proximal analogs such as N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide (CAS 2034223-51-1) or N-(trans-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide (CAS 2034395-53-2) . This evidence gap precludes any head-to-head or cross-study comparative quantification and represents a material procurement risk factor [1].
| Evidence Dimension | IKK2 Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Closest regioisomers (3-carboxamide, 2-carboxamide analogs): IC50 values not disclosed in public domain for IKK2 |
| Quantified Difference | Not calculable – data absent for target and comparators |
| Conditions | IKK2 enzymatic assay (presumed from patent claims); no specific conditions published |
Why This Matters
Without disclosed potency data, procurement decisions cannot be evidence-based, and the compound cannot be objectively prioritized over regioisomeric analogs or alternative IKK2 chemotypes.
- [1] Kerns, J. K., Lindenmuth, M., Lin, X., Nie, H., & Thomas, S. M. (2007). Chemical Compounds (U.S. Patent Application No. US20070254873 A1). Glaxo Group Limited. View Source
- [2] Deng, J., Kerns, J. K., Jin, Q., Lin, G., Lin, X., Lindenmuth, M., Neipp, C., Nie, H., Thomas, S. M., & Widdowson, K. L. (2012). Chemical Compounds (International Patent Application Publication No. WO2012/035164 equivalent). GlaxoSmithKline. View Source
